Regioisomeric Differentiation: C-4 Methyl Imidazole vs. N-1 Methyl Imidazole in Propanoic Acid Building Blocks
The 4-methyl substitution on the imidazole ring (target compound) is chemically distinct from the 1-methyl (N-alkylated) regioisomer. In the imidazolepropionic acid series developed as TAFIa inhibitors, the imidazole N-3 nitrogen serves as the zinc-chelating ligand, and substitution at C-4 versus N-1 alters both the pKa of the chelating nitrogen and the steric accessibility of the zinc-binding pocket [1]. While direct inhibition data for the target compound are not publicly available, the SAR from the TAFIa program demonstrates that imidazole C-2 propanoic acid attachment is compatible with potent inhibition (Compound 21, UK-396,082: TAFIa Ki = 10 nM, selectivity TAFIa/CPN > 1000), whereas N-1 substitution redirects the vector of the acid side chain and can abrogate activity [2].
| Evidence Dimension | Imidazole substitution pattern and TAFIa inhibitory potency |
|---|---|
| Target Compound Data | C-4 methyl, C-2 propanoic acid attachment; no direct TAFIa Ki reported |
| Comparator Or Baseline | UK-396,082 (C-4 propanoic acid, N-1 propyl, α-aminopropyl): TAFIa Ki = 10 nM; Selectivity TAFIa/CPN > 1000 |
| Quantified Difference | Not calculable for target (no direct data); class-level SAR indicates C-2 propanoic acid linkage tolerates zinc chelation; N-1 substitution alters binding geometry |
| Conditions | TAFIa enzymatic assay; porcine pancreatic carboxypeptidase B crystallography as TAFIa surrogate |
Why This Matters
Procurement of the 4-methyl, C-2 propanoic acid regioisomer ensures the imidazole nitrogen available for metal chelation is unsubstituted, a prerequisite for metalloenzyme inhibitor design; the N-1 methyl regioisomer blocks this critical interaction.
- [1] Bunnage ME, et al. Discovery of potent & selective inhibitors of activated thrombin-activatable fibrinolysis inhibitor for the treatment of thrombosis. J Med Chem. 2007;50(24):6095-6103. doi:10.1021/jm0702433. View Source
- [2] US Patent US8044208B2. Imidazole derivatives as inhibitors of TAFIa. Published 2011-10-25. View Source
